N-Nitrosopiperazine-d8

Nitrosamine Impurity Analysis LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

N-Nitrosopiperazine-d8 (CAS 1330180-56-7) is a deuterated nitrosamine compound with the molecular formula C4HD8N3O and a molecular weight of 123.18. This compound features eight deuterium atoms incorporated into its piperazine ring, resulting in a mass shift of +8 Da compared to the unlabeled N-nitrosopiperazine (NNPZ).

Molecular Formula C4H9N3O
Molecular Weight 123.185
CAS No. 1330180-56-7
Cat. No. B590113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopiperazine-d8
CAS1330180-56-7
Synonyms1-Nitrosopiperazine-d8;  N-Mononitrosopiperazine-d8;  NSC 50269-d8;  NSC 525340-d8; 
Molecular FormulaC4H9N3O
Molecular Weight123.185
Structural Identifiers
SMILESC1CN(CCN1)N=O
InChIInChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyCVTIZMOISGMZRJ-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosopiperazine-d8 (CAS 1330180-56-7): Procurement and Analytical Baseline


N-Nitrosopiperazine-d8 (CAS 1330180-56-7) is a deuterated nitrosamine compound with the molecular formula C4HD8N3O and a molecular weight of 123.18 . This compound features eight deuterium atoms incorporated into its piperazine ring, resulting in a mass shift of +8 Da compared to the unlabeled N-nitrosopiperazine (NNPZ) . The deuterium labeling does not occur on exchangeable heteroatom hydrogens but is attached to carbon atoms, ensuring the isotopic label remains stable under typical analytical conditions without the risk of hydrogen-deuterium back-exchange [1]. N-Nitrosopiperazine-d8 is supplied as a stable isotope-labeled internal standard (SIL-IS) with typical purity specifications of ≥95% (GC) or 98% depending on the vendor, and is intended exclusively for research use in analytical method development and validation .

N-Nitrosopiperazine-d8: Why Unlabeled N-Nitrosopiperazine Cannot Substitute for This Deuterated Internal Standard


Direct substitution of N-nitrosopiperazine-d8 with unlabeled N-nitrosopiperazine (NNPZ) in LC-MS/MS analytical workflows leads to critical quantification failures due to matrix effects, ion suppression/enhancement, and extraction variability [1]. While unlabeled NNPZ serves as the analyte for impurity quantification, it cannot function as its own internal standard because it co-elutes with the target analyte and does not provide a distinct mass channel for MS detection [2]. The deuterated analog, however, exhibits near-identical physicochemical properties (retention time, ionization efficiency, and extraction behavior) while providing a resolvable mass difference (+8 Da) that enables accurate isotope dilution mass spectrometry [3]. Regulatory guidance from FDA and EMA for nitrosamine impurity testing strongly recommends the use of stable isotope-labeled internal standards to meet method validation requirements for accuracy and precision at trace (ng/mL) levels [4]. Therefore, N-nitrosopiperazine-d8 is functionally irreplaceable by its unlabeled counterpart or by structurally dissimilar nitrosamine internal standards in validated NNPZ quantification assays.

N-Nitrosopiperazine-d8 (CAS 1330180-56-7): Quantitative Evidence for Analytical Differentiation and Procurement Justification


Quantification Accuracy: N-Nitrosopiperazine-d8 vs. Unlabeled N-Nitrosopiperazine as Internal Standard in LC-MS/MS

Using N-nitrosopiperazine-d8 as an internal standard provides a distinct +8 Da mass shift that enables accurate isotope dilution quantification of unlabeled N-nitrosopiperazine (NNPZ) in complex pharmaceutical matrices . In contrast, using unlabeled NNPZ as an internal standard for its own quantification is analytically impossible because it cannot be distinguished from the analyte in the mass spectrometer [1]. This mass shift allows for the correction of matrix-induced ion suppression or enhancement, which can otherwise introduce quantification errors exceeding 50% in LC-MS/MS analysis of nitrosamines [2].

Nitrosamine Impurity Analysis LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

Analytical Recovery Comparison: N-Nitrosopiperazine-d8 as an Internal Standard Mitigates Matrix Effects in LC-MS/MS

In the validated LC-MS/MS method for N-nitrosopiperazine (NNPZ) quantification in cetirizine dihydrochloride, the use of a stable isotope-labeled internal standard (SIL-IS) analogous to N-nitrosopiperazine-d8 is critical for achieving high recovery rates [1]. The method achieved spike recovery values ranging from 96.56% to 102.35% for NNPZ, demonstrating that the internal standard effectively corrects for sample preparation losses and matrix-induced ionization variability [1]. Without a SIL-IS, matrix effects in nitrosamine analysis can be severe, with reported ion suppression or enhancement leading to quantification inaccuracies that compromise method reliability and regulatory acceptance [2].

Method Validation Matrix Effect Correction Pharmaceutical Analysis

Quantification Sensitivity: N-Nitrosopiperazine-d8 Enables Ultra-Trace Detection Limits for NNPZ Impurity Analysis

The use of N-nitrosopiperazine-d8 as a SIL-IS enables the development and validation of highly sensitive LC-MS methods for N-nitrosopiperazine (NNPZ) that achieve a Limit of Detection (LOD) of 0.03 ng/mL and a Limit of Quantitation (LOQ) of 0.1 ng/mL [1]. This sensitivity is crucial for meeting the stringent regulatory limit for NNPZ, which is set at an Acceptable Intake (AI) of 26.5 ng/day [2]. The high sensitivity is attributable to the internal standard's ability to correct for signal variability, enabling precise and reproducible measurements at concentrations well below the required detection threshold [1].

Trace Analysis Limit of Detection Pharmaceutical Impurity

Regulatory Limit Differentiation: N-Nitrosopiperazine-d8 Quantification Addresses a Compound-Specific Acceptable Intake Limit Distinct from Other Nitrosamines

N-nitrosopiperazine (NNPZ) possesses a specific regulatory Acceptable Intake (AI) limit that is distinct from other nitrosamine impurities, necessitating compound-specific quantification using a dedicated internal standard like N-nitrosopiperazine-d8 . The FDA-established AI limit for NNPZ is 26.5 ng/day [1]. This contrasts with the more potent nitrosamines NDMA and NDEA, which have AI limits in the order of ng/day but are considered part of the 'Cohort of Concern' due to their higher carcinogenic potency [2]. Furthermore, structure-activity relationship (SAR) analyses show that N-nitrosopiperazines exhibit lower carcinogenic potency compared to NDMA and NDEA, which is reflected in their respective regulatory limits [2].

Regulatory Science Risk Assessment Toxicology

N-Nitrosopiperazine-d8 (CAS 1330180-56-7): Validated Application Scenarios in Pharmaceutical Quality Control and Research


Quantification of N-Nitrosopiperazine (NNPZ) Genotoxic Impurity in Cetirizine and Levocetirizine Drug Substances and Products

N-Nitrosopiperazine-d8 is the preferred internal standard for LC-MS/MS methods designed to quantify trace levels of N-nitrosopiperazine (NNPZ) genotoxic impurity in pharmaceutical products such as cetirizine dihydrochloride and levocetirizine [1]. The method's ability to achieve LOD/LOQ values of 0.03 ng/mL and 0.1 ng/mL, respectively, and high spike recovery (96.56% - 102.35%), as demonstrated in peer-reviewed studies, underscores the compound's role in ensuring compliance with the stringent FDA Acceptable Intake limit of 26.5 ng/day [1].

Method Development and Validation for ANDA Submissions and Commercial QC of Trimetazidine

N-Nitrosopiperazine-d8, also designated as N-Nitroso Trimetazidine EP Impurity G D8, is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Trimetazidine [2]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) [2].

Investigation of Nitrosamine Formation Pathways and Risk Assessment in Drug Manufacturing

N-Nitrosopiperazine-d8 can be used as a stable isotope-labeled tracer in studies designed to elucidate the formation pathways of N-nitrosopiperazine from piperazine starting materials under various manufacturing conditions [3]. Its use as an internal standard in these investigative studies ensures that the quantification of newly formed nitrosamines is accurate and free from matrix interferences, supporting the development of robust control strategies for nitrosamine impurities [3].

Environmental Fate and Wastewater Analysis of Nitrosamines from Pharmaceutical and Industrial Sources

As a stable isotope-labeled analog, N-nitrosopiperazine-d8 can be employed as an internal standard for the trace-level quantification of N-nitrosopiperazine in complex environmental matrices such as treated wastewater [4]. By correcting for matrix effects and extraction losses during sample preparation techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE), it enables accurate measurement of this carcinogenic compound in environmental fate and monitoring studies [4].

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